molecular formula C7H13ClN2O B1279224 Quinuclidin-3-one oxime hydrochloride CAS No. 76883-37-9

Quinuclidin-3-one oxime hydrochloride

Cat. No. B1279224
CAS RN: 76883-37-9
M. Wt: 176.64 g/mol
InChI Key: CSKIUBQPEHEMAN-USRGLUTNSA-N
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Description

Quinuclidin-3-one oxime hydrochloride is a chemical compound related to the quinuclidine family, which is known for its biological activity, particularly in the inhibition of cholesterol biosynthesis. The compound is structurally related to other quinuclidine derivatives that have been studied for their potential as hypocholesterolemic agents and for their interactions with various enzymes and receptors.

Synthesis Analysis

The synthesis of quinuclidine derivatives has been explored in several studies. For instance, novel 3-substituted quinuclidine inhibitors of cholesterol biosynthesis were reported, optimized against oxidosqualene cyclase-lanosterol synthase (OSC) inhibition in vivo . Another study described the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols through the cyclization of certain ketone oximes, which could be related to the synthesis of quinuclidin-3-one oxime hydrochloride . Additionally, the synthesis of quinuclidine betaine hydrochloride, which shares a similar quinuclidine core, was characterized by various methods including X-ray diffraction .

Molecular Structure Analysis

The molecular structure of quinuclidine derivatives has been extensively analyzed using various techniques. The crystal and molecular structure of quinuclidine betaine hydrochloride was studied by X-ray diffraction, DFT, FTIR, and NMR methods, providing insights into the hydrogen bonding and molecular conformation . These techniques could similarly be applied to quinuclidin-3-one oxime hydrochloride to determine its molecular structure.

Chemical Reactions Analysis

Quinuclidine derivatives participate in various chemical reactions. The Baylis-Hillman reaction, for example, was found to be catalyzed effectively by quinuclidine-based catalysts, with a correlation between the basicity of the base and reactivity . This suggests that quinuclidin-3-one oxime hydrochloride could also be involved in similar reactions due to its basic nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives can be inferred from related compounds. For instance, the study of quinuclidine betaine hydrochloride provided information on its hydrogen bond vibrations through FTIR spectra and its chemical shifts via NMR, which are important aspects of its physical and chemical properties . These properties are crucial for understanding the behavior of quinuclidin-3-one oxime hydrochloride in different environments and could help predict its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxime Ether Synthesis : Quinuclidin-3-one oxime hydrochloride is used for synthesizing O-substituted oximes. Mechanochemical and microwave synthesis methods have been effective in producing pure (E) oximes with high conversion and stereospecificity, demonstrating alternatives to classical synthesis techniques (Spahić, Hrenar, & Primožič, 2022).

  • Transformation into Various Derivatives : The reduction of 2-ethoxycarbonyl-3-oxoquinuclidine oxime hydrochloride results in the creation of 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine, a precursor for various pyrimido[5,4-b]quinuclidine derivatives and 7-hydroxypyrazolo[4,3-b]quinuclidine (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).

  • Quinuclidinium Surfactants : Novel surfactants based on 3-hydroxyimino quinuclidinium have been synthesized. The structure-property relationship of these surfactants shows their potential in applications due to their high adsorption efficiency and potent antimicrobial activity (Skočibušić et al., 2016).

Biomedical and Pharmaceutical Applications

  • Antidotal Properties : Quinuclidin-3-one oxime hydrochloride derivatives have been investigated for their potential as antidotes in soman poisoning. These compounds have shown efficacy in vivo, suggesting their protective effects may be due to mechanisms beyond their interaction with acetylcholinesterase (Lucic et al., 1996).

  • Potential in Treating Organophosphorus Compound Poisoning : A study on mono-oxime quinuclidinium-based compounds found them effective in the reactivation of organophosphorus compound-inhibited enzymes, highlighting their potential as antidotes for organophosphorus compound poisoning (Zandona et al., 2020).

  • Muscarinic Agonists : Quinuclidin-3-one oxime hydrochloride derivatives have been used to develop potent muscarinic agonists with varying efficacies, indicating potential applications in therapeutic treatments (Bromidge et al., 1992).

Advanced Material and Chemical Studies

  • Mechanochemical Transformations : Research has explored mechanochemical pathways for transforming N-heterocyclic carbonyl compounds into oximes using hydroxylamine hydrochloride, with quinuclidine as one of the compounds. This solvent-free method demonstrates potential for green chemistry applications (Primožič et al., 2014).

  • Crystal and Molecular Structure Studies : Quinuclidine betaine hydrochloride has been studied using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, providing insights into its molecular structure and applications in crystallography and spectroscopy studies (Dega-Szafran, Katrusiak, & Szafran, 2009).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The work shows alternatives to the classical synthesis of O-substituted oxime ether precursors and highlights the fast reaction rate and stereoselectivity of microwave synthesis as well as the “green” aspects of mechanochemistry . This presents a novel scaffold for the development of new BChE-based bioscavengers .

properties

IUPAC Name

(NZ)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-8-7-5-9-3-1-6(7)2-4-9;/h6,10H,1-5H2;1H/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIUBQPEHEMAN-USRGLUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=NO)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=N/O)/C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidin-3-one oxime hydrochloride

CAS RN

76883-37-9
Record name NSC83398
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Record name Quinuclidin-3-one oxime hydrochloride
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